2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide 2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Brand Name: Vulcanchem
CAS No.: 49541-81-3
VCID: VC8121445
InChI: InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H
SMILES: CC1CN=C(N1)NN.I
Molecular Formula: C4H11IN4
Molecular Weight: 242.06 g/mol

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

CAS No.: 49541-81-3

Cat. No.: VC8121445

Molecular Formula: C4H11IN4

Molecular Weight: 242.06 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide - 49541-81-3

Specification

CAS No. 49541-81-3
Molecular Formula C4H11IN4
Molecular Weight 242.06 g/mol
IUPAC Name (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide
Standard InChI InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H
Standard InChI Key QAVGUKGPTRSAHD-UHFFFAOYSA-N
SMILES CC1CN=C(N1)NN.I
Canonical SMILES CC1CN=C(N1)NN.I

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide is C4H11IN4\text{C}_4\text{H}_{11}\text{IN}_4, with a molecular weight of 242.06 g/mol . Its IUPAC name, (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine hydroiodide, reflects a five-membered dihydroimidazole ring with:

  • A hydrazino group (-NH-NH2_2) at position 2, enabling nucleophilic substitution and coordination chemistry.

  • A methyl group at position 5, enhancing lipophilicity and steric effects compared to non-methylated analogs .

  • A hydroiodide counterion, improving solubility in polar solvents like water and ethanol .

Key spectral data include:

  • ¹H NMR (D2_2O): δ 3.15–3.45 (m, dihydroimidazole CH2_2), δ 2.95 (s, methyl group), δ 4.20 (br, hydrazino NH) .

  • IR: Strong absorption at 3200–3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N imidazole) .

PropertyValueSource
Melting Point195–197°C (decomposes)
Solubility>50 mg/mL in H2_2O
Purity (Commercial)95–97%

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-base reaction between 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole and hydroiodic acid :

C4H10N4+HIC4H11IN4\text{C}_4\text{H}_{10}\text{N}_4 + \text{HI} \rightarrow \text{C}_4\text{H}_{11}\text{IN}_4

Optimized conditions:

  • Molar ratio: 1:1.2 (imidazole derivative:HI) to ensure complete protonation.

  • Solvent: Anhydrous ethanol, 0–5°C to minimize side reactions .

  • Yield: 70–85% after recrystallization from ethanol/water (3:1 v/v) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

  • Residence time: 10–15 minutes at 40–60°C.

  • Catalyst: 5 mol% NiCl2_2 for regioselective hydrazine incorporation .

  • Purification: Multistep crystallization achieves >99% purity for pharmaceutical applications .

Chemical Reactivity and Applications

Reaction Pathways

The hydrazino group participates in diverse transformations:

Reaction TypeReagents/ConditionsProducts
OxidationH2_2O2_2, KMnO4_4Diazonium salts (N2+_2^+ intermediates)
ReductionNaBH4_4, H2_2/Pd-C5-Methyl-4,5-dihydroimidazole
AlkylationR-X (alkyl halides)N-Alkyl hydrazine derivatives

For example, alkylation with methyl iodide yields NN-methylated analogs used in kinase inhibitor synthesis.

Applications in Materials Science

In perovskite solar cells, the compound passivates surface defects on CH3_3NH3_3PbI3_3 via:

  • Coordination: Imidazole nitrogen binds undercoordinated Pb2+^{2+}.

  • Hydrogen bonding: Hydrazino NH interacts with iodide vacancies.

ParameterWith PassivationWithout Passivation
PCE (%)25.122.3
T80_{80} at 65°C (hr)>2000720

This application reduced non-radiative recombination, achieving certified 25.1% efficiency.

Biological and Pharmacological Activity

Antimicrobial Properties

The compound inhibits bacterial growth through:

  • Metal chelation: Depleting essential Zn2+^{2+}/Fe3+^{3+} ions.

  • Enzyme inhibition: Targeting dihydrofolate reductase (DHFR) in folate synthesis .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Comparison with Structural Analogs

CompoundMW (g/mol)Key DifferenceBioactivity (IC50_{50})
2-Hydrazinoimidazole hydroiodide228.04No methyl groupS. aureus MIC = 25 µg/mL
2-(Chloromethyl)dihydroimidazole HCl155.03Chloromethyl substituentMCF-7 IC50_{50} = 25.7 µM
5-Methyl derivative (this compound)242.06Enhanced lipophilicityMCF-7 IC50_{50} = 18.7 µM

The methyl group improves membrane permeability, explaining its superior cytotoxicity .

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